![molecular formula C8H6ClF3O3S B1440971 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1146355-33-0](/img/structure/B1440971.png)
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O3S . It has a molecular weight of 274.65 .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 .Physical And Chemical Properties Analysis
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a liquid at room temperature . The storage temperature for this compound is 4°C .Scientific Research Applications
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent for introducing the sulfonyl group into organic molecules. It’s particularly useful in the synthesis of sulfonamides, which are a class of compounds widely used in medicinal chemistry due to their antibacterial properties .
Material Science
The compound serves as a precursor for the development of advanced materials. For instance, it can be used to modify the surface properties of polymers, thereby enhancing their interaction with other substances, which is crucial in the creation of composite materials .
Chemical Synthesis
It plays a role in the synthesis of complex molecules by acting as an electrophile in substitution reactions. This is particularly relevant in the production of aromatic compounds where the trifluoromethyl group can significantly alter the electronic properties of the molecule .
Pharmaceutical Research
In pharmaceuticals, the trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs. This compound, therefore, finds applications in the modification of pharmaceuticals to enhance their efficacy and reduce side effects .
Analytical Chemistry
As an analytical reagent, it can be used to introduce detectable groups into molecules, aiding in the analysis of complex mixtures through techniques like mass spectrometry or chromatography .
Catalysis
The compound can be involved in catalytic processes, especially in the development of catalysts that require a trifluoromethyl group. These catalysts are often used in reactions that produce compounds with potential applications in various industries .
Agrochemical Development
In the agrochemical industry, the introduction of the trifluoromethyl group into pesticides and herbicides can result in products with improved activity and selectivity, thus contributing to more efficient crop protection strategies .
Environmental Science
This compound can be used in environmental science research to study the degradation of pollutants. The trifluoromethyl group is often used as a tracer due to its stability and detectability in environmental samples .
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHWJIWNJCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693493 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
1146355-33-0 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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